(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide
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Overview
Description
(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide: 5-(4-Chloro-2-nitrophenyl)-2-furoic acid , is a chemical compound with the following properties:
- Empirical Formula: C₁₁H₆ClNO₅
- Molecular Weight: 267.62 g/mol
- CAS Number: 95611-88-4
- Melting Point: 213-217 °C (literature value)
Preparation Methods
Industrial Production Methods: The industrial production of this compound may involve large-scale synthesis using optimized conditions
Chemical Reactions Analysis
Reactivity:
(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide: can participate in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: May undergo substitution reactions.
Common Reagents and Major Products: Specific reagents and major products formed during these reactions would require further investigation. Researchers typically explore these reactions in the laboratory setting.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Industry: May have applications in materials science or other industrial processes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but detailed information is lacking.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare this compound with related analogs to understand its unique properties.
Properties
Molecular Formula |
C15H10ClN3O4 |
---|---|
Molecular Weight |
331.71 g/mol |
IUPAC Name |
(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10ClN3O4/c1-18-15(20)9(8-17)6-11-3-5-14(23-11)12-4-2-10(16)7-13(12)19(21)22/h2-7H,1H3,(H,18,20)/b9-6+ |
InChI Key |
XMTRHNOVZVJPIS-RMKNXTFCSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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